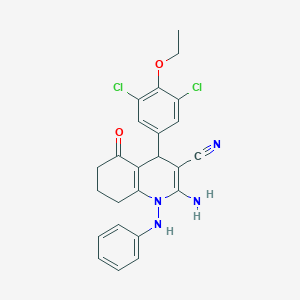

![molecular formula C30H29N3O4S B296766 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296766.png)

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, also known as BMS-986177, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes and obesity. In

Wirkmechanismus

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide works by inhibiting PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide enhances insulin and leptin signaling, leading to improved glucose and lipid metabolism. In addition, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase energy expenditure and reduce food intake, further contributing to its metabolic effects.

Biochemical and Physiological Effects:

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in preclinical models of metabolic disorders. In addition, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase energy expenditure and reduce food intake, further contributing to its metabolic effects. These effects are likely mediated through the inhibition of PTP1B and the subsequent enhancement of insulin and leptin signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is its high potency and selectivity for PTP1B, which allows for the precise modulation of insulin and leptin signaling pathways. However, one limitation of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, further studies are needed to evaluate the long-term safety and efficacy of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide in humans.

Zukünftige Richtungen

For the study of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential use in combination with other metabolic therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the metabolic effects of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, as well as its potential effects on other physiological systems. Finally, the development of more potent and selective inhibitors of PTP1B may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.

Synthesemethoden

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide was synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of an amine and an acid chloride followed by a series of protection and deprotection steps. The final product was obtained in high yield and purity using a combination of chromatography and recrystallization techniques.

Wissenschaftliche Forschungsanwendungen

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is a potent and selective inhibitor of PTP1B with an IC50 value of 3.9 nM. In vivo studies in rodent models of obesity and type 2 diabetes have demonstrated that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide improves glucose tolerance, insulin sensitivity, and lipid metabolism. These findings suggest that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has the potential to be a novel therapeutic agent for the treatment of metabolic disorders.

Eigenschaften

Molekularformel |

C30H29N3O4S |

|---|---|

Molekulargewicht |

527.6 g/mol |

IUPAC-Name |

2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C30H29N3O4S/c1-22(24-13-7-4-8-14-24)31-30(35)27-15-9-10-16-28(27)32-29(34)25-17-19-26(20-18-25)33(38(2,36)37)21-23-11-5-3-6-12-23/h3-20,22H,21H2,1-2H3,(H,31,35)(H,32,34) |

InChI-Schlüssel |

SZLLLVBZFHQRGE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C |

Kanonische SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

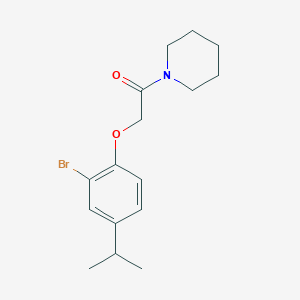

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)

![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)

![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)

![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)

![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)

![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)

![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)

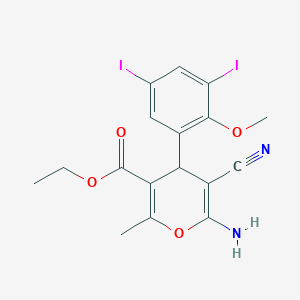

![ethyl 6-amino-5-cyano-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296694.png)

![ethyl 6-amino-4-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296696.png)

![ethyl 6-amino-4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296699.png)

![ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296703.png)